Superior Antiaggregatory Potency vs. Pentoxifylline
In a direct comparative study, Depogen demonstrated a significantly stronger antiaggregatory effect on human platelet-rich plasma than pentoxifylline [1].
| Evidence Dimension | In vitro inhibition of platelet aggregation |
|---|---|
| Target Compound Data | IC50 = 900 µg/mL |
| Comparator Or Baseline | Pentoxifylline: IC50 = 3600 µg/mL |
| Quantified Difference | 3-5 times more potent |
| Conditions | Human platelet-rich plasma |
Why This Matters
This 3-5x greater potency suggests Depogen may offer superior clinical efficacy at lower doses for managing blood hyperviscosity and microcirculatory disorders compared to pentoxifylline.
- [1] Kapui Z, Hermecz I, Sarkadi B, Szentmiklósi P, Tardos L, Blasko G. Comparative studies of drotaverine--acephyllinate (Depogen) and pentoxifylline (Trental). Thromb Res. 1992 Jun 15;66(6):693-706. doi: 10.1016/0049-3848(92)90045-c. PMID: 1519228. View Source
